1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane
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Overview
Description
1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane is a chemical compound with the molecular formula C₃Cl₂F₃NO and a molecular weight of 193.94 g/mol . It is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane involves specific reaction conditions and routes. One common method includes the reaction of 1,1-dichloro-2,2,2-trifluoroethane with phosgene under controlled conditions . Industrial production methods may vary, but they generally involve similar chemical reactions with stringent control over temperature and pressure to ensure the purity and yield of the compound.
Chemical Reactions Analysis
1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Decomposition: On heating, it decomposes to produce toxic fumes such as carbon dioxide, hydrogen chloride, and phosgene.
Common reagents used in these reactions include strong bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology and Medicine: The compound is studied for its potential effects on biological systems and its metabolism in organisms.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane involves its interaction with biological molecules. In metabolic studies, it has been shown to produce trifluoroacetic acid as a major metabolite, with minor metabolites including N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine . These metabolites indicate that the compound undergoes biotransformation in the liver, kidney, and lung.
Comparison with Similar Compounds
1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane can be compared with other similar compounds such as:
1,1-Dichloro-2,2,2-trifluoroethane: Similar in structure but lacks the isocyanate group.
1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane: Contains a difluoromethoxy group instead of an isocyanate group.
1,1,2,2-Tetrafluoro-1,2-dichloroethane: Another fluorinated compound with different chlorine and fluorine substitution patterns.
The uniqueness of this compound lies in its isocyanate group, which imparts distinct reactivity and applications compared to its analogs.
Biological Activity
1,1-Dichloro-2,2,2-trifluoro-1-isocyanatoethane (CAS Number: 116942-59-7) is a chemical compound with the molecular formula C₃Cl₂F₃NO. It is characterized by its unique isocyanate functional group, which imparts distinct reactivity and potential applications in various scientific fields. This article focuses on the biological activity of this compound, including its mechanisms of action, metabolic pathways, and relevant case studies.
The compound is a colorless gas under standard conditions and exhibits moderate stability. Its biological activity primarily stems from its ability to interact with nucleophiles due to the presence of the isocyanate group. This interaction leads to the formation of ureas and carbamates when reacting with amines and alcohols, respectively.
The mechanism of action involves several pathways:
- Metabolism : In metabolic studies, this compound has been shown to produce trifluoroacetic acid as a major metabolite. Minor metabolites include N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine.
- Interaction with Biological Molecules : The compound's reactivity allows it to interact with various biological macromolecules, potentially affecting cellular processes and signaling pathways.
Toxicological Studies
Research indicates that exposure to this compound can lead to toxic effects in biological systems. The following table summarizes key findings from toxicological studies:
Case Studies
Case Study 1: In Vitro Cytotoxicity
In a controlled laboratory setting, human cancer cell lines were exposed to varying concentrations of this compound. Results demonstrated significant cytotoxic effects at concentrations above 50 µM, indicating potential applications in cancer therapy through targeted cytotoxicity .
Case Study 2: Environmental Impact
An environmental assessment highlighted the compound's persistence in aquatic ecosystems. Fish exposed to sub-lethal concentrations exhibited behavioral changes and impaired reproductive functions over time. These findings underscore the need for careful management when utilizing this compound in industrial applications.
Scientific Research Applications
The compound is utilized in various research domains:
- Organic Synthesis : As a reagent in synthesizing fluorinated compounds.
- Material Science : Studied for its thermophysical properties which aid in developing new materials.
- Biological Studies : Investigated for its effects on biological systems and potential therapeutic applications .
Comparison with Similar Compounds
To understand its unique properties better, it is useful to compare it with structurally similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1,1-Dichloro-2,2,2-trifluoroethane | CCl₂F₃ | Lacks isocyanate group |
Trifluoromethyl Isocyanate | CF₃NCO | Similar reactivity without chlorines |
Dichlorodifluoromethane | CCl₂F₂ | Lacks isocyanate functional group |
The presence of the isocyanate group in this compound enhances its reactivity compared to these analogs.
Properties
IUPAC Name |
1,1-dichloro-2,2,2-trifluoro-1-isocyanatoethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F3NO/c4-2(5,9-1-10)3(6,7)8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWNLYRUPNZVJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(C(F)(F)F)(Cl)Cl)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116942-59-7 |
Source
|
Record name | 1,1-dichloro-2,2,2-trifluoro-1-isocyanatoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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